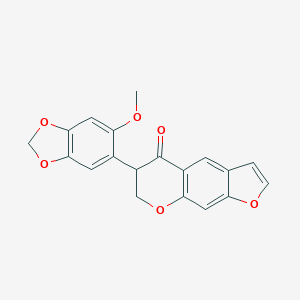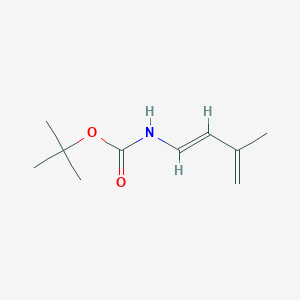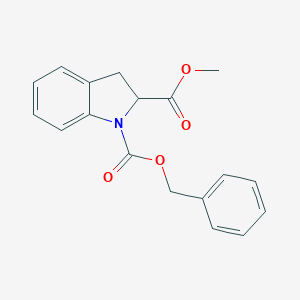
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate, also known as BMDID, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMDID is a synthetic compound that belongs to the family of indole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood. However, it has been proposed that 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate acts by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the inhibition of cancer cell growth. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its potential as a potent anti-cancer agent. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. One of the most promising directions is the development of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate-based anti-cancer drugs. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a potential candidate for the development of novel anti-cancer drugs. Another future direction is the study of the mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. The exact mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood, and further research is needed to elucidate its mode of action.
Synthesemethoden
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate can be synthesized through a multi-step process, which involves the reaction of indole-2-carboxylic acid with benzyl chloride and subsequent methylation using methyl iodide. The final product is obtained through esterification of the carboxylic acid group with methanol and subsequent reduction of the double bond using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biological activities, which make it a potential candidate for use in scientific research. One of the most significant applications of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is in the field of medicinal chemistry, where it has been found to possess anti-cancer properties. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
CAS-Nummer |
135829-03-7 |
|---|---|
Produktname |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)16-11-14-9-5-6-10-15(14)19(16)18(21)23-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
PPAIJTZASZNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



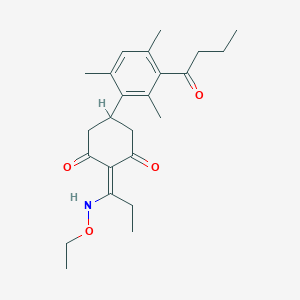
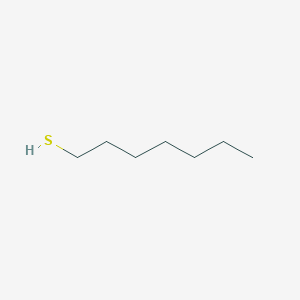
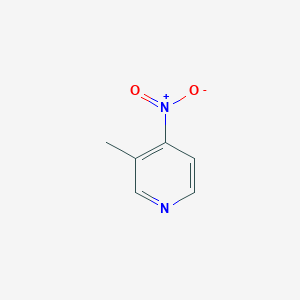
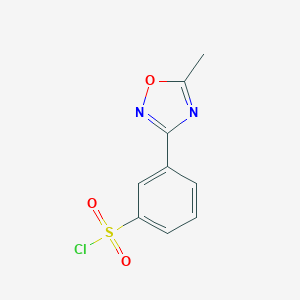
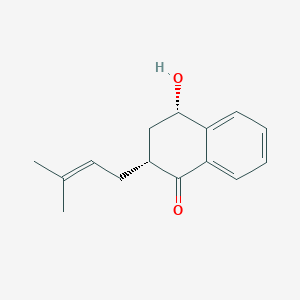
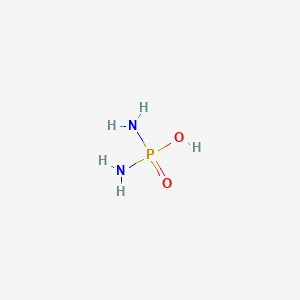
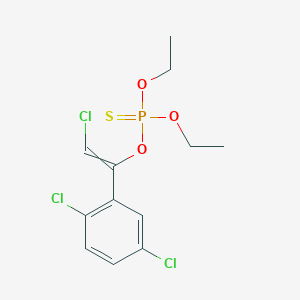
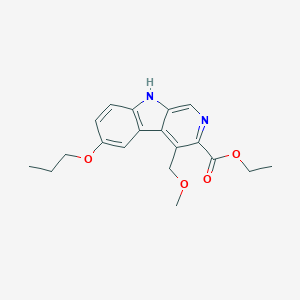
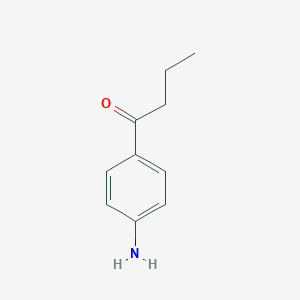
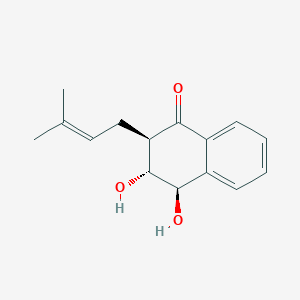
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
